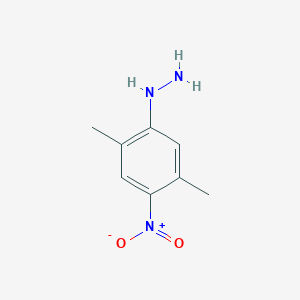

(2,5-Dimethyl-4-nitrophenyl)hydrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,5-Dimethyl-4-nitrophenyl)hydrazine, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

One of the primary applications of (2,5-Dimethyl-4-nitrophenyl)hydrazine is as an intermediate in the synthesis of other nitrogen-containing compounds. It serves as a building block for various pharmaceuticals and agrochemicals due to its ability to undergo further reactions such as diazotization and coupling reactions.

Pharmaceutical Development

The compound has been investigated for its antioxidant properties , making it relevant in the development of therapeutic agents aimed at oxidative stress-related diseases. Research indicates that it can scavenge free radicals, potentially influencing cellular pathways related to inflammation and apoptosis.

Case Study: Antioxidant Activity

- A study demonstrated that this compound exhibited significant free radical scavenging activity in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Biological Research

This compound has shown promise in biological studies due to its interaction with various biological systems. Its effects on cell signaling pathways are under investigation, particularly concerning inflammation and apoptosis mechanisms.

Table 1: Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Apoptosis induction | Influences cell death mechanisms |

Comparative Analysis with Related Compounds

The structural similarities between this compound and other nitrophenyl derivatives highlight its unique properties and potential applications.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,5-Dimethyl-4-nitrophenol | Hydroxyl group replacing hydrazine | Exhibits phenolic properties |

| 1-(4-Nitrophenyl)hydrazine | Different substitution pattern on phenyl | More potent as a reducing agent |

| 3-Methyl-4-nitrophenylhydrazine | Methyl substitution at different position | Varies in reactivity compared to (2,5-Dimethyl...) |

Industrial Applications

In addition to its laboratory applications, this compound is being explored for industrial uses such as dye synthesis and as a precursor for various agrochemicals. The compound's versatility makes it an attractive candidate for further research and development in these fields .

化学反应分析

Hydrazone Formation via Aldehyde/Ketone Condensation

The hydrazine group readily reacts with carbonyl compounds to form stable hydrazones. This reaction is critical in synthesizing intermediates for pharmaceuticals and agrochemicals.

Key Findings :

-

Reaction with 5-nitrofuran-2-acrylaldehyde under solvent-free mechanochemical conditions yields hydrazones in >85% yield within 90 minutes .

-

Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) produces hydrazones with antimicrobial activity .

Table 1: Hydrazone Formation Reactions

Cyclization to Heterocyclic Compounds

The compound participates in cyclocondensation reactions to form nitrogen-containing heterocycles like pyrazoles and oxadiazoles.

Oxadiazole Formation

-

Cyclodehydration with carboxylic acids (e.g., mandelic acid) in phosphoryl chloride yields 2,5-disubstituted 1,3,4-oxadiazoles .

-

Key product F4 (1-(5-(hydroxy(phenyl)methyl)-2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole)) shows potent activity against Staphylococcus aureus .

Table 2: Cyclization Reaction Outcomes

| Reactant | Catalyst/Conditions | Product Class | Yield | Application |

|---|---|---|---|---|

| Ethyl mandelate | POCl₃, 80°C | 1,3,4-Oxadiazole | 75% | Antimicrobial |

| Cinnamaldehyde | Pd₂(dba)₃, H₂O, microwave | Dihydropyrazole | 72% | Anti-inflammatory |

Nucleophilic Aromatic Substitution

The nitro group enhances electrophilicity, enabling substitution reactions at the aromatic ring.

Key Observations :

-

In acidic conditions, the nitro group directs electrophilic substitution to the para position, facilitating synthesis of polysubstituted derivatives .

-

Reacts with alkyl halides to form N-alkylated hydrazines, though steric hindrance from methyl groups reduces reactivity compared to unsubstituted analogs .

Redox and Antioxidant Behavior

The nitro group and hydrazine moiety participate in redox reactions:

-

Acts as a free radical scavenger, neutralizing DPPH radicals with IC₅₀ values comparable to ascorbic acid.

-

Reduces ferric ions in Fenton-like reactions, indicating potential in mitigating oxidative stress.

Metal Complexation

Forms coordination complexes with transition metals (e.g., platinum), enhancing bioactivity:

-

Platinum(II) complexes of related hydrazones exhibit 10-fold higher trypanocidal activity than free ligands .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Nitrophenylhydrazines

| Compound | Substituents | Key Reactivity Difference |

|---|---|---|

| (2,5-Dimethyl-4-nitrophenyl)hydrazine | 2,5-Me; 4-NO₂ | Lower electrophilicity due to methyl groups |

| 1-(4-Nitrophenyl)hydrazine | 4-NO₂ | Faster hydrazone formation |

| 3-Methyl-4-nitrophenylhydrazine | 3-Me; 4-NO₂ | Higher solubility in polar solvents |

Stability and Decomposition

属性

CAS 编号 |

145655-61-4 |

|---|---|

分子式 |

C8H11N3O2 |

分子量 |

181.19 g/mol |

IUPAC 名称 |

(2,5-dimethyl-4-nitrophenyl)hydrazine |

InChI |

InChI=1S/C8H11N3O2/c1-5-4-8(11(12)13)6(2)3-7(5)10-9/h3-4,10H,9H2,1-2H3 |

InChI 键 |

DPRXXFCYJSBXDC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |

规范 SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |

同义词 |

Hydrazine, (2,5-dimethyl-4-nitrophenyl)- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。